Cas no 1850550-82-1 (3-(Azidomethyl)-1,1-difluorocyclobutane)
3-(Azidomethyl)-1,1-difluorocyclobutane Chemical and Physical Properties
Names and Identifiers
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- 3-(Azidomethyl)-1,1-difluorocyclobutane
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- Inchi: 1S/C5H7F2N3/c6-5(7)1-4(2-5)3-9-10-8/h4H,1-3H2
- InChI Key: BCOCPWXGFZECLQ-UHFFFAOYSA-N
- SMILES: FC1(CC(CN=[N+]=[N-])C1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 166
- XLogP3: 2.5
- Topological Polar Surface Area: 14.4
3-(Azidomethyl)-1,1-difluorocyclobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-396136-0.05g |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95.0% | 0.05g |
$245.0 | 2025-03-16 | |
| Enamine | EN300-396136-0.1g |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95.0% | 0.1g |
$366.0 | 2025-03-16 | |
| Enamine | EN300-396136-0.25g |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95.0% | 0.25g |
$524.0 | 2025-03-16 | |
| Enamine | EN300-396136-0.5g |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95.0% | 0.5g |
$824.0 | 2025-03-16 | |
| Enamine | EN300-396136-1.0g |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-16 | |
| Enamine | EN300-396136-2.5g |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-16 | |
| Enamine | EN300-396136-5.0g |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-16 | |
| Enamine | EN300-396136-10.0g |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95.0% | 10.0g |
$4545.0 | 2025-03-16 | |
| 1PlusChem | 1P01BJGW-50mg |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95% | 50mg |
$354.00 | 2024-06-18 | |
| 1PlusChem | 1P01BJGW-100mg |
3-(azidomethyl)-1,1-difluorocyclobutane |
1850550-82-1 | 95% | 100mg |
$515.00 | 2024-06-18 |
3-(Azidomethyl)-1,1-difluorocyclobutane Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3-(Azidomethyl)-1,1-difluorocyclobutane
Introduction to 3-(Azidomethyl)-1,1-difluorocyclobutane (CAS No. 1850550-82-1)
3-(Azidomethyl)-1,1-difluorocyclobutane, identified by the Chemical Abstracts Service Number (CAS No.) 1850550-82-1, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the class of fluorinated cycloalkanes, which are known for their unique electronic and steric properties. The presence of both an azide functional group and fluorine atoms makes it a versatile intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.
The molecular structure of 3-(Azidomethyl)-1,1-difluorocyclobutane consists of a cyclobutane ring substituted with two fluorine atoms at the 1-position and a methylene group linked to an azide moiety at the 3-position. This arrangement imparts distinct reactivity, making it a valuable building block for constructing heterocyclic compounds and exploring novel chemical pathways. The fluorine atoms contribute to the compound's stability while also influencing its interaction with biological targets, which is a critical consideration in drug design.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced metabolic stability, improved bioavailability, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. 3-(Azidomethyl)-1,1-difluorocyclobutane exemplifies this trend, as its structure allows for further functionalization through nucleophilic substitution reactions. The azide group is particularly useful in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are widely employed in the synthesis of biaryl compounds—a common motif in many pharmaceuticals.
One of the most compelling applications of 3-(Azidomethyl)-1,1-difluorocyclobutane lies in its role as a precursor for developing new therapeutic agents. Researchers have leveraged its reactivity to construct complex scaffolds that mimic natural products or target specific biological pathways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors or antimicrobial agents. The ability to introduce fluorine atoms into these structures can fine-tune their binding affinity and selectivity, thereby enhancing their efficacy as drugs.
The synthesis of 3-(Azidomethyl)-1,1-difluorocyclobutane typically involves multi-step processes that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation of cyclobutene derivatives followed by introduction of the azide group via nucleophilic substitution. Advanced techniques such as flow chemistry have also been explored to improve scalability and reproducibility. These synthetic methodologies highlight the compound's importance not only as a research tool but also as a potential candidate for industrial applications.
From a computational chemistry perspective, 3-(Azidomethyl)-1,1-difluorocyclobutane has been studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have revealed insights into how the fluorine atoms influence the molecule's geometry and energy levels. These findings are crucial for predicting reaction outcomes and designing more efficient synthetic strategies. Additionally, molecular dynamics simulations have been employed to explore how this compound interacts with biological membranes or enzymes, providing valuable data for drug discovery efforts.
The pharmaceutical industry has shown particular interest in 3-(Azidomethyl)-1,1-difluorocyclobutane due to its potential as an intermediate in producing novel therapeutics. For example, researchers have synthesized analogs of this compound that exhibit inhibitory activity against cancer-related enzymes. The structural features present in 3-(Azidomethyl)-1,1-difluorocyclobutane, such as the cycloalkyl ring and the azido substituent, provide a scaffold that can be modified to target various diseases. This adaptability makes it an attractive candidate for further development.
In conclusion,3-(Azidomethyl)-1,1-difluorocyclobutane (CAS No. 1850550-82-1) represents a significant advancement in synthetic chemistry with broad implications for drug discovery and materials science. Its unique structural features enable diverse functionalization pathways, making it a valuable intermediate for constructing complex molecules. As research continues to uncover new applications for fluorinated compounds,3-(Azidomethyl)-1,1-difluorocyclobutane is poised to play an increasingly important role in developing next-generation therapeutics and innovative materials.
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